molecular formula C16H14FN5O B2476839 N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide CAS No. 477711-41-4

N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide

Cat. No.: B2476839
CAS No.: 477711-41-4
M. Wt: 311.32
InChI Key: GMFBAFHDKKWGAF-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a carbohydrazide derivative featuring a pyrazole core substituted with a 4-fluorophenyl group at position 3 and an (E)-configured methylidene linkage to a 1-methylpyrrole-2-carbohydrazide moiety. The fluorine substituent enhances electronegativity and metabolic stability, while the pyrrole ring contributes to π-π stacking interactions in supramolecular assemblies .

Properties

IUPAC Name

N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c1-22-8-2-3-14(22)16(23)21-19-10-12-9-18-20-15(12)11-4-6-13(17)7-5-11/h2-10H,1H3,(H,18,20)(H,21,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFBAFHDKKWGAF-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NN=CC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C(=O)N/N=C/C2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring, a pyrrole moiety, and a hydrazide functional group. Its molecular formula is C20H19FN4O4C_{20}H_{19}FN_4O_4, with a molecular weight of 398.39 g/mol. The presence of the fluorine atom on the phenyl ring is significant for enhancing biological activity through increased lipophilicity and potential receptor interactions.

Antioxidant and Anti-inflammatory Properties

Recent studies have indicated that compounds similar to this compound exhibit antioxidant and anti-inflammatory activities. Molecular docking simulations have shown that these compounds can effectively interact with enzymes involved in inflammatory pathways, suggesting their potential as therapeutic agents in treating inflammatory diseases .

Anticancer Activity

Compounds containing pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that this class of compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives with similar structures have demonstrated efficacy against various cancer cell lines, including breast and lung cancer . The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell proliferation.

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties. Studies have shown that certain pyrazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Utilizing 4-fluorobenzaldehyde and hydrazine derivatives to construct the pyrazole framework.
  • Pyrrole Synthesis : The introduction of a methyl group on the pyrrole ring can be achieved through cyclization reactions involving appropriate substrates.
  • Hydrazone Formation : Condensation reactions between the synthesized pyrazole and pyrrole derivatives lead to the formation of the hydrazone structure.

Case Studies

Several case studies highlight the biological relevance of similar compounds:

StudyCompoundBiological ActivityFindings
3-(4-nitrophenyl)-pyrazole derivativeAntioxidantShowed significant free radical scavenging activity.
Pyrazole-based anticancer agentAnticancerInduced apoptosis in breast cancer cell lines with IC50 values in low micromolar range.
Hydrazone derivativesAntimicrobialEffective against E. coli and S. aureus with MIC values below 100 µg/mL.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that pyrazole derivatives, including N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide, exhibit notable antimicrobial properties. Several studies have demonstrated their effectiveness against various bacterial strains and fungi, making them potential candidates for the development of new antimicrobial agents .

Anti-inflammatory Effects
Compounds with pyrazole moieties have been reported to possess anti-inflammatory properties. The introduction of the fluorophenyl group in this compound may enhance its efficacy by improving bioavailability and reducing side effects associated with traditional anti-inflammatory drugs .

Analgesic Properties
In preclinical studies, derivatives of pyrazole have shown significant analgesic activity. The specific structure of this compound could be optimized to enhance its pain-relieving effects, potentially offering a novel approach to pain management .

Biological Research Applications

Cellular Mechanism Studies
The unique structural features of this compound allow researchers to study its interactions at the molecular level. It can serve as a tool for investigating cellular mechanisms, particularly those involving kinase receptors which are crucial in cancer biology and other diseases .

Drug Design and Development
The compound's structure can be modified to create analogs with improved pharmacological profiles. This process involves synthesizing various derivatives to evaluate their biological activities, paving the way for the development of new therapeutic agents targeting specific diseases .

Chemical Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The synthesis pathway often includes:

  • Formation of Pyrazole Ring: Utilizing hydrazones or similar compounds.
  • Methylation: To introduce the methyl group on the pyrrole ring.
  • Fluorination: To enhance biological activity through the introduction of fluorine atoms.

These synthetic methods not only yield the target compound but also facilitate the exploration of structure-activity relationships (SAR) which is vital in drug discovery processes.

Case Studies

Several studies have highlighted the potential applications of pyrazole derivatives:

StudyFindings
Jasiński et al., 2023Demonstrated enhanced antimicrobial activity in pyrazole derivatives compared to traditional antibiotics .
PMC3040863Evaluated analgesic and anti-inflammatory effects, suggesting potential for pain management applications .
Silva & Silva, 2023Discussed the role of fluorinated pyrazoles in drug design, emphasizing their importance in developing targeted therapies for cancer .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their structural/functional differences:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Activities
Target Compound 4-Fluorophenyl, 1-methylpyrrole-2-carbohydrazide ~324.3* Not reported Hypothesized DNA interaction based on hydrazide-Schiff base motifs
N′-{(E)-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3,4-dimethoxybenzohydrazide 3,4-Dimethoxybenzohydrazide, 1-phenylpyrazole ~433.4 Not reported Increased lipophilicity due to methoxy groups; potential enhanced membrane permeability
N′-[(E)-1-(2-Fluorophenyl)ethylidene]pyridine-4-carbohydrazide Pyridine-4-carbohydrazide, 2-fluorophenyl ~275.3 Not reported 3D supramolecular assembly via N–H···O/N hydrogen bonds; displacement disorder in fluorine
(E)-N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide 2-Chlorobenzylidene, 4-nitro-pyrrole ~322.7 Not reported Demonstrated DNA-binding activity; nitro group enhances electrophilicity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromene-sulfonamide, difluorophenyl 589.1 (M+1) 175–178 Anticancer candidate with high molecular weight; sulfonamide enhances solubility
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Triazole-thioamide, 4-fluorophenyl ~474.5 Not reported Bioactive pyrazoline derivative; thioamide may improve metal coordination

*Calculated based on molecular formula.

Key Research Findings

Bioactivity Trends :

  • Hydrazide-Schiff bases (e.g., ) exhibit DNA-binding via intercalation or groove binding, suggesting the target compound may share this mechanism.
  • Fluorine substituents (as in ) improve metabolic stability and bioavailability, critical for drug development.

Supramolecular Interactions :

  • Analogs like form 3D networks via hydrogen bonds (N–H···O, C–H···F), influencing crystallinity and stability. The target compound’s pyrrole ring may facilitate similar interactions.

Synthetic and Analytical Methods: Crystallographic refinement using SHELXL (e.g., ) is common for determining the E/Z configuration of hydrazone derivatives. Slow evaporation from methanol, as used in , is a standard crystallization technique for such compounds.

Pharmacokinetic Considerations :

  • Lipinski’s rule compliance (e.g., ) is observed in smaller analogs (MW < 500), but higher molecular weight derivatives (e.g., ) may face absorption challenges.

Critical Analysis of Structural Variations

  • Fluorophenyl vs.
  • Pyrrole vs. Benzohydrazide: The target’s 1-methylpyrrole (vs. benzohydrazide in ) may enhance π-stacking but reduce solubility due to non-polar character.
  • Nitro vs. Methoxy Groups : Nitro groups () increase electrophilicity and reactivity, whereas methoxy groups () improve lipophilicity and passive diffusion.

Q & A

Q. What are the recommended synthetic routes for N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide, and what reaction conditions optimize yield?

Methodological Answer: The compound is synthesized via a condensation reaction between 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde and 1-methyl-1H-pyrrole-2-carbohydrazide. Key steps include:

  • Solvent System: Methanol or ethanol under reflux conditions (60–80°C) to facilitate imine bond formation .
  • Catalyst: Acidic (e.g., acetic acid) or basic (e.g., triethylamine) conditions to drive the reaction equilibrium .
  • Purification: Recrystallization or column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the product .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Pyrazole ring protons appear as singlets (δ 7.5–8.5 ppm), while the hydrazide NH proton resonates as a broad peak (δ 10–12 ppm). Fluorophenyl groups show splitting patterns due to coupling with ¹⁹F .
    • ¹³C NMR: Carbonyl (C=O) signals at δ 160–170 ppm and aromatic carbons at δ 110–150 ppm .
  • IR Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) confirm hydrazide formation .
  • Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) align with the molecular formula (e.g., m/z ~350–360) .

Q. What initial biological screening assays are appropriate to evaluate its potential bioactivity?

Methodological Answer:

  • Antimicrobial Activity: Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Anti-inflammatory Activity: COX-2 inhibition assays or TNF-α/IL-6 quantification in macrophage models .

Q. How can researchers confirm the compound’s purity and stability under storage conditions?

Methodological Answer:

  • HPLC Analysis: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (>200°C indicates thermal stability) .
  • Long-Term Stability: Monitor degradation via NMR or LC-MS after storage at −20°C in desiccated, light-protected vials .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction with SHELXL refine the compound’s structure and analyze intermolecular interactions?

Methodological Answer:

  • Crystallization: Grow crystals via slow evaporation (e.g., methanol/dichloromethane) .
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .
  • Refinement (SHELXL):
    • Apply restraints for disordered fluorophenyl groups.
    • Analyze hydrogen bonding (e.g., N-H···O) and π-π stacking interactions between aromatic rings .
  • Validation: Check R-factors (<5%) and electron density maps for missing atoms .

Q. What strategies are used to establish structure-activity relationships (SAR) for modifying its pyrazole and fluorophenyl moieties?

Methodological Answer:

  • Substituent Variation:
    • Replace 4-fluorophenyl with 4-Cl, 4-NO₂, or 4-OCH₃ to assess electronic effects .
    • Modify the pyrrole methyl group to bulkier substituents (e.g., ethyl, isopropyl) .
  • Biological Testing: Compare IC₅₀ values across derivatives to identify critical functional groups .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR kinase) .

Q. What in vitro models are suitable for studying its mechanism of action in cancer cells, and how to address cytotoxicity discrepancies?

Methodological Answer:

  • Apoptosis Assays: Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells .
  • ROS Detection: Use DCFH-DA probes to measure reactive oxygen species (ROS) generation .
  • Addressing Discrepancies:
    • Validate results across multiple cell lines (e.g., A549, HepG2) .
    • Combine with proteomics (e.g., Western blot for caspase-3) to confirm pathways .

Q. How do computational methods like molecular docking predict target interactions, and which parameters validate these models?

Methodological Answer:

  • Docking Workflow:
    • Prepare ligand (compound) and receptor (e.g., tubulin) structures using AutoDock Tools .
    • Define binding pockets based on co-crystallized ligands (PDB: 1SA0) .
  • Validation Metrics:
    • Low RMSD (<2 Å) between predicted and experimental poses .
    • Correlation between docking scores (ΔG) and experimental IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.